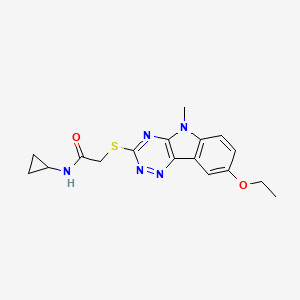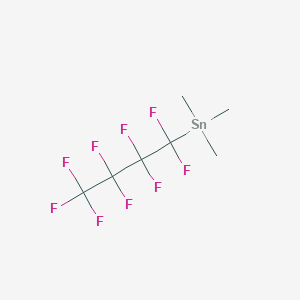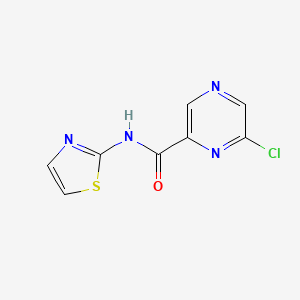![molecular formula C16H24N4S B12586313 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole CAS No. 648409-54-5](/img/structure/B12586313.png)
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound features a tetrazole ring substituted with a phenyl group and a sulfanyl group attached to a chiral 6-methyloctyl chain.
Preparation Methods
The synthesis of 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of organic nitriles with sodium azide in the presence of a catalyst . The reaction conditions typically include the use of glycerol as a solvent and refluxing the mixture to facilitate the formation of the tetrazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors with high affinity . This interaction can inhibit or activate specific biochemical pathways, leading to the observed biological effects. The sulfanyl group may also contribute to the compound’s activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole can be compared with other tetrazole derivatives such as:
5-Phenyl-1H-tetrazole: Lacks the sulfanyl and chiral 6-methyloctyl groups, resulting in different biological activities and properties.
5-(Benzylsulfanyl)-1H-tetrazole: Contains a benzyl group instead of the chiral 6-methyloctyl chain, leading to variations in its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
648409-54-5 |
|---|---|
Molecular Formula |
C16H24N4S |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
5-[(6R)-6-methyloctyl]sulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C16H24N4S/c1-3-14(2)10-6-5-9-13-21-16-17-18-19-20(16)15-11-7-4-8-12-15/h4,7-8,11-12,14H,3,5-6,9-10,13H2,1-2H3/t14-/m1/s1 |
InChI Key |
QJXFZTVNSRLRKN-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCSC1=NN=NN1C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)CCCCCSC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)

![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)



![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12586292.png)



![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene](/img/structure/B12586316.png)

